molecular formula C10H18O2 B1671641 Ethyl cyclohexylacetate CAS No. 5452-75-5

Ethyl cyclohexylacetate

Cat. No.: B1671641
CAS No.: 5452-75-5
M. Wt: 170.25 g/mol
InChI Key: ZBDAMDWKXGTKBT-UHFFFAOYSA-N
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Description

Ethyl cyclohexylacetate is an organic compound with the molecular formula C10H18O2. It is an ester formed from cyclohexaneacetic acid and ethanol. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry. It is also referred to as ethyl cyclohexaneacetate or cyclohexylacetic acid ethyl ester .

Scientific Research Applications

Ethyl cyclohexylacetate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor. .

Safety and Hazards

Ethyl cyclohexylacetate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Mechanism of Action

Target of Action

Ethyl Cyclohexylacetate is a biochemical agent . .

Mode of Action

It is synthesized by esterification of Cyclohexyl ethanol with Acetic acid or Acetic anhydride .

Pharmacokinetics

Its molecular weight is 17025 , which could influence its pharmacokinetic properties.

Action Environment

this compound is used in fruit and honey imitation flavors at concentrations equivalent to about 20 ppm in the finished product . It acts partly as a blender, partly as a fixative for some of the more volatile aliphatic fruit esters, or the lower Phenylacetates in Honey bases . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of other compounds and the concentration of this compound itself.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclohexylacetate can be synthesized through the esterification of cyclohexaneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Cyclohexaneacetic acid+EthanolH2SO4Ethyl cyclohexylacetate+Water\text{Cyclohexaneacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclohexaneacetic acid+EthanolH2​SO4​​Ethyl cyclohexylacetate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield cyclohexaneacetic acid and ethanol.

    Reduction: It can be reduced to cyclohexaneethanol using reducing agents such as lithium aluminum hydride.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl propionate: An ester with a pineapple-like odor, used in the food industry.

Comparison: Ethyl cyclohexylacetate is unique due to its cyclohexane ring, which imparts different physical and chemical properties compared to simpler esters like ethyl acetate and methyl butyrate. The presence of the cyclohexane ring makes it more hydrophobic and can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 2-cyclohexylacetate
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InChI

InChI=1S/C10H18O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZBDAMDWKXGTKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID4063901
Record name Cyclohexaneacetic acid, ethyl ester
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Molecular Weight

170.25 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Ethyl cyclohexylacetate
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CAS No.

5452-75-5
Record name Ethyl cyclohexylacetate
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Record name Ethyl cyclohexylacetate
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Record name Ethyl cyclohexylacetate
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Record name Cyclohexaneacetic acid, ethyl ester
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Record name Cyclohexaneacetic acid, ethyl ester
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Record name Ethyl cyclohexylacetate
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Record name ETHYL CYCLOHEXYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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